5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Brand Name: Vulcanchem
CAS No.: 59223-23-3
VCID: VC3806793
InChI: InChI=1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H
SMILES: CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-]
Molecular Formula: C12H16INO
Molecular Weight: 317.17 g/mol

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

CAS No.: 59223-23-3

Cat. No.: VC3806793

Molecular Formula: C12H16INO

Molecular Weight: 317.17 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide - 59223-23-3

Specification

CAS No. 59223-23-3
Molecular Formula C12H16INO
Molecular Weight 317.17 g/mol
IUPAC Name 1,2,3,3-tetramethylindol-1-ium-5-ol;iodide
Standard InChI InChI=1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H
Standard InChI Key QSSOQZGDUDZIAO-UHFFFAOYSA-N
SMILES CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-]
Canonical SMILES CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-]

Introduction

Molecular Identity and Structural Features

Systematic Nomenclature and Formula

The compound is formally classified under two distinct IUPAC nomenclature systems, reflecting variations in positional numbering and tautomeric representation:

  • 1,2,3,3-Tetramethylindol-1-ium-5-ol; iodide (PubChem designation)

  • 5-Hydroxy-1,3,3-trimethyl-2-methyleneindolin-1-ium iodide (Sigma-Aldrich designation)

This discrepancy arises from alternative interpretations of the indolium core’s substitution pattern. The molecular formula is uniformly reported as C₁₂H₁₆INO, with a molecular weight of 317.17 g/mol .

Table 1: Core Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₆INO
Molecular Weight317.17 g/mol
CAS Registry Number59223-23-3
SMILES NotationCC1=N+C.[I-]
InChI Key (PubChem)QSSOQZGDUDZIAO-UHFFFAOYSA-N
InChI Key (Sigma-Aldrich)BYQIAHLZPGTJKE-UHFFFAOYSA-N

Structural Analysis

The compound features a 1,2,3,3-tetramethylindol-1-ium cationic core, where the nitrogen atom is quaternized with three methyl groups and one hydroxy-substituted aromatic ring. The iodide counterion balances the positive charge. Key structural attributes include:

  • A planar indolium aromatic system with methyl groups at positions 1, 2, and 3.

  • A hydroxyl group at position 5, introducing potential hydrogen-bonding capacity .

  • Steric hindrance from the 3,3-dimethyl substituents, which may influence reactivity and crystallinity .

ParameterDetailSource
VendorChemScene LLC (Sigma-Aldrich)
Catalog NumberCIAH98DE36F3
PurityNot explicitly stated (assay assumed ≥95%)
Packaging250 mg increments
Storage RecommendationsAmbient, inert atmosphere

Physicochemical and Hazard Profiles

Physical Properties

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, methanol) and limited solubility in hydrocarbons.

  • Stability: Susceptibility to hydrolysis under strongly acidic or basic conditions due to the labile iodide counterion .

Hazard Classification

The compound is labeled with GHS07 (Harmful) hazard pictograms, accompanied by the following risk phrases:

Table 3: Hazard and Precautionary Statements

GHS CodeHazard StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationEnsure adequate ventilation

Handling protocols mandate the use of personal protective equipment (PPE) and adherence to fume hood protocols during weighing or dissolution .

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